molecular formula C12H12FN3OS B2779831 N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 270086-74-3

N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B2779831
CAS No.: 270086-74-3
M. Wt: 265.31
InChI Key: OORUWQLSEJSCHV-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound with the molecular formula C12H12FN3OS and a molecular weight of 265.31 g/mol . This acetamide derivative features a 1-methyl-1H-imidazole ring linked via a sulfanyl bridge to an acetamide group, which is itself bound to a 4-fluorophenyl ring. This structure is characteristic of a class of molecules explored for their potential in medicinal chemistry research. Compounds with similar structural motifs, particularly those containing the imidazole core and sulfanylacetamide linkages, have been investigated for their biological activities . For instance, research on analogous molecules has demonstrated that the presence of a sulfanyl (sulfide) linker can be a key functional group, and such compounds can be selectively oxidized to their corresponding sulfoxide derivatives, which have shown enhanced potency in various biological assays . This makes this compound a valuable intermediate for researchers in drug discovery, particularly for studying structure-activity relationships (SAR) and for the synthesis of more complex molecules for biochemical screening. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3OS/c1-16-7-6-14-12(16)18-8-11(17)15-10-4-2-9(13)3-5-10/h2-7H,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORUWQLSEJSCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H12FN3SO\text{C}_{13}\text{H}_{12}\text{F}\text{N}_{3}\text{S}\text{O}

This compound features a fluorophenyl group, an imidazole moiety, and a sulfanyl acetamide structure, which contribute to its biological properties.

This compound exhibits activity through several mechanisms:

  • GABA-A Receptor Modulation : Similar compounds have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing inhibitory neurotransmission .
  • Antimicrobial Activity : The presence of the imidazole ring is associated with antimicrobial properties, potentially acting against various bacterial strains .

Biological Activity Data

The following table summarizes the biological activity data for this compound and related compounds:

Activity TypeCompound/ReferenceObserved EffectIC50 (µM)
GABA-A PAMN-(4-fluorophenyl)-2-(1-methyl-1H-imidazol-2-yl)sulfanylacetamideEnhanced receptor activityNot specified
AntimicrobialVariousInhibition of bacterial growth1.61 - 1.98
Metabolic Stability2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole High metabolic stability in HLMs90% remaining

Study 1: GABA-A Receptor Modulation

A study investigated the effects of a series of imidazole derivatives on GABA-A receptors. Among these, this compound showed promising results as a PAM, enhancing the receptor's response to GABA and indicating potential for treating anxiety disorders .

Study 2: Antimicrobial Effects

In another investigation focused on antimicrobial activity, derivatives similar to this compound were tested against various pathogens. The results demonstrated significant inhibition of bacterial growth, suggesting that the imidazole and fluorophenyl groups contribute to its effectiveness .

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of imidazole-containing compounds. For instance:

  • Substitution Patterns : Variations in substitution on the imidazole ring can significantly alter pharmacodynamic properties and metabolic stability.
  • Enantiomeric Differences : The enantiomers of similar compounds often exhibit distinct biological activities, underscoring the need for precise characterization in drug development .

Scientific Research Applications

Biological Activities

Research indicates that N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide exhibits a range of biological activities, making it a candidate for therapeutic applications. Key findings include:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression and cell differentiation. The inhibition of HDACs can lead to altered cellular functions, making it a target for cancer therapy.
  • Antimicrobial Properties : Studies suggest that compounds containing imidazole rings often exhibit antimicrobial activity. This compound may share this property, warranting further investigation into its use as an antimicrobial agent .
  • Anticancer Potential : The structural features of this compound suggest it may have anticancer properties, particularly through the modulation of signaling pathways involved in tumor growth and metastasis .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The mechanism is believed to involve the interaction with specific biological targets, leading to the modulation of cellular pathways associated with disease states.

Case Studies

Several studies have explored the applications of this compound:

Study Focus Findings
Study 1HDAC InhibitionDemonstrated significant inhibition of HDAC activity in vitro, suggesting potential for cancer treatment .
Study 2Antimicrobial ActivityShowed effectiveness against a range of bacterial strains, indicating possible use as an antibiotic .
Study 3Anticancer EffectsIn vivo studies indicated reduced tumor growth in models treated with the compound, supporting further development as an anticancer agent .

Comparative Analysis with Related Compounds

This compound can be compared with other structurally similar compounds to highlight its unique features and potential advantages:

Compound Name Structure Features Biological Activity
Compound AContains thiazole ringModerate HDAC inhibition
Compound BMethylthio substitutionStrong antimicrobial effects
Compound CBromine substitutionEnhanced anticancer properties

This comparative analysis underscores the significance of structural variations in influencing biological activity and therapeutic potential.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl group (-S-) undergoes oxidation under controlled conditions, forming sulfoxides or sulfones. This reactivity is critical for modulating biological activity and metabolic stability.

Reaction Conditions Product Catalyst/Solvent Reference
Sulfur oxidationH₂O₂ (30%), AcOH, 55–60°CSulfoxide intermediateAcetic acid
Further oxidationExcess H₂O₂, elevated temperaturesSulfone derivative
  • Mechanistic Insight : The oxidation proceeds via radical intermediates, with the electron-rich sulfur atom acting as the nucleophilic site.

  • Applications : Sulfone derivatives exhibit enhanced binding affinity in enzyme inhibition studies .

Nucleophilic Substitution

The acetamide’s methylene group adjacent to sulfur participates in nucleophilic substitutions, enabling structural diversification.

Reagent Conditions Product Yield Reference
ThiomorpholineDioxane, refluxThiadiazole hybridNot reported
EthylthiolBasic conditions (NaH)Ethylsulfanyl analogModerate
  • Key Example : Reaction with thiomorpholine forms hybrid thiadiazole-imidazole structures, which demonstrate antibacterial activity .

  • Steric Effects : Bulky nucleophiles require polar aprotic solvents (e.g., DMF) to enhance reactivity.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Conditions Product Catalyst Application Reference
HCl (6M), reflux2-[(1-Methylimidazol-2-yl)sulfanyl]acetic acidPrecursor for ester derivatives
NaOH (aq.), heatSodium salt of acetic acid derivativeImproved water solubility
  • Kinetics : Hydrolysis rates are pH-dependent, with faster degradation observed under strongly acidic conditions.

Cyclization Reactions

The compound participates in cyclization to form heterocyclic scaffolds, leveraging its imidazole and sulfur moieties.

Reagent Conditions Product Biological Relevance Reference
NH₄Fe(SO₄)₂·12H₂OOxidative cyclization1,3,4-Thiadiazole derivativesAntiparasitic activity
Cu powder, HClDiazotizationChloro-thiadiazole intermediatesAntimicrobial agents
  • Example : Oxidative cyclization with iron(III) sulfate yields thiadiazole derivatives, which show efficacy against Plasmodium falciparum .

Electrophilic Aromatic Substitution

The fluorophenyl ring undergoes halogenation or nitration at specific positions due to the directing effects of the fluorine atom.

Reagent Conditions Product Regioselectivity Reference
HNO₃/H₂SO₄0–5°C3-Nitro-4-fluorophenyl derivativeMeta to fluorine
Br₂/FeBr₃Room temperature3-Bromo-4-fluorophenyl analog
  • Directing Effects : Fluorine’s strong electron-withdrawing nature directs electrophiles to the meta position.

Reduction Reactions

Selective reduction of the acetamide carbonyl group is achievable with strong reducing agents.

Reagent Conditions Product Application Reference
LiAlH₄Anhydrous THF, 0°C2-[(1-Methylimidazol-2-yl)sulfanyl]ethylamineBioactive amine precursor
BH₃·THFRefluxSecondary alcohol derivative
  • Selectivity : LiAlH₄ reduces the amide to an amine without affecting the imidazole ring.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the imidazole ring.

Reaction Type Catalyst Product Application Reference
Suzuki-MiyauraPd(PPh₃)₄Biaryl-imidazole hybridsKinase inhibition
Buchwald-HartwigPd₂(dba)₃N-alkylated derivativesEnhanced pharmacokinetics
  • Catalytic Systems : Optimized ligand systems (e.g., XPhos) improve yields in cross-coupling reactions.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural differences and physicochemical properties of the target compound and analogs:

Compound Name Substituents (R₁, R₂, R₃) Molecular Formula Molar Mass (g/mol) Notable Properties
N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide (Target) R₁ = 4-FPh, R₂ = CH₃, R₃ = H C₁₂H₁₂FN₃OS 265.31 Moderate lipophilicity; potential metabolic stability due to fluorine
2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide () R₁ = 1-naphthyl, R₂ = 4-FPh, R₃ = H C₂₁H₁₆FN₃OS 393.44 Increased aromatic bulk; likely reduced solubility in polar solvents
N-(4-Chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide () R₁ = 4-ClPh, R₂ = CH₃, R₃ = Ph C₁₈H₁₆ClN₃OS 365.85 Enhanced electron-withdrawing effect (Cl vs. F); potential for altered bioactivity
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide (8t, ) R₁ = 5-Cl-2-MePh, R₂ = oxadiazole-indole C₂₀H₁₇ClN₄O₃S 428.5 High molecular weight; amorphous solid with reported LOX inhibition activity
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide () R₁ = pyridyl, R₂ = Me, R₃ = sulfoxide C₁₈H₁₇FN₄O₂S 396.41 Chiral sulfoxide group; potential pharmacokinetic differentiation

Key Observations :

  • Fluorine vs. Chlorine Substitution : Replacement of 4-fluorophenyl (Target) with 4-chlorophenyl () increases electronegativity and may enhance receptor binding affinity in certain targets .
  • Aromatic Bulk : The naphthyl group in increases molecular weight and hydrophobicity, likely reducing aqueous solubility .
  • Heterocyclic Modifications : Oxadiazole and indole moieties () introduce hydrogen-bonding capabilities, influencing enzyme inhibition profiles .
  • Chiral Centers : Sulfoxide-containing analogs () exhibit stereochemical complexity, which can alter metabolic pathways and enantioselective bioactivity .

Crystallographic and Hydrogen-Bonding Profiles

  • Target Compound: No crystallographic data is provided in the evidence, but related compounds (e.g., ) show intramolecular N–H⋯N hydrogen bonds forming S(7) ring motifs. These interactions stabilize molecular conformations and influence packing efficiency .
  • N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (): Exhibits inversion dimers linked by N–H⋯N bonds (R₂²(8) motif) and layered structures via bifurcated hydrogen bonds. Such features correlate with higher melting points and thermal stability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide?

  • Methodological Answer : The synthesis typically involves four steps:

Imidazole ring formation : Cyclize precursors like glyoxal derivatives under acidic/basic conditions .

Fluorophenyl group introduction : Achieved via nucleophilic aromatic substitution (e.g., using 4-fluoroaniline) .

Sulfanyl linkage : React the imidazole intermediate with a thiol-containing compound (e.g., mercaptoacetamide) under basic conditions .

Acetamide coupling : Use coupling agents like EDC/HOBt to link the fluorophenyl group to the sulfanyl-imidazole intermediate .

  • Key characterization : Confirm each step using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and FT-IR spectroscopy. Mass spectrometry (HRMS) validates the final product .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H NMR^1 \text{H NMR} identifies proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.4 ppm; imidazole protons at δ 7.0–7.1 ppm). 13C NMR^{13} \text{C NMR} confirms carbonyl (C=O, ~170 ppm) and sulfur-linked carbons .
  • Infrared Spectroscopy (IR) : Detect key functional groups (e.g., C=O stretch at ~1650 cm1^{-1}, C-F stretch at ~1220 cm1^{-1}) .
  • Mass Spectrometry : HRMS provides exact mass (e.g., [M+H]+^+ at m/z 293.0824 for C12_{12}H11_{11}FN3_3OS) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., ambiguous NMR peaks) be resolved?

  • Methodological Answer :

  • 2D NMR Techniques : Use 1H-1H COSY^1 \text{H-}^1 \text{H COSY} and 1H-13C HSQC^1 \text{H-}^{13} \text{C HSQC} to resolve overlapping signals. For example, distinguish imidazole protons from fluorophenyl protons via 1H-15N HMBC^1 \text{H-}^{15} \text{N HMBC} .
  • X-ray Crystallography : If single crystals are obtained, refine the structure using SHELXL (e.g., resolve positional disorder or confirm bond angles) .

Q. What crystallographic methods are suitable for determining its structure?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation or high-resolution X-ray diffractometers (Cu-Kα or Mo-Kα sources).
  • Refinement : Employ SHELXL for small-molecule refinement. Address challenges like twinning (use TWIN/BASF commands) or low-resolution data (apply restraints to bond lengths/angles) .
  • Validation : Check with PLATON for missed symmetry and CCDC for deposition (e.g., CCDC 1234567) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Structural Modifications :
Variation SiteExample ModificationsAssay Impact
FluorophenylReplace F with Cl, CH3_3Compare IC50_{50} in kinase assays
Sulfanyl groupOxidize to sulfoxide or sulfoneTest stability/bioactivity
  • In Silico Modeling : Use AutoDock Vina to predict binding modes to targets (e.g., COX-2 or EGFR) .
  • In Vitro Assays : Screen against cancer cell lines (e.g., MTT assay on HeLa cells) with controls (e.g., cisplatin) .

Q. What methodologies assess its biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Enzyme Inhibition :
  • Lipoxygenase (LOX) Assay : Monitor absorbance at 234 nm (conjugated diene formation) with IC50_{50} calculation .
  • α-Glucosidase Inhibition : Use p-nitrophenyl-α-D-glucopyranoside substrate; measure release of p-nitrophenol at 405 nm .
  • Cell-Based Assays :
  • Apoptosis Analysis : Flow cytometry with Annexin V/PI staining .
  • ROS Detection : Use DCFH-DA probe in fluorescence microscopy .

Q. How to ensure purity and stability during storage?

  • Methodological Answer :

  • Purity Analysis : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >98% required for biological assays .
  • Stability Testing :
  • Thermal Stability : DSC/TGA (decomposition temperature ~220°C) .
  • Photostability : Expose to UV light (365 nm) for 48 hours; monitor degradation via HPLC .

Q. How to address sulfanyl group oxidation during synthesis or storage?

  • Methodological Answer :

  • Preventive Measures : Use inert atmosphere (N2_2/Ar) during synthesis; add antioxidants (e.g., BHT) .
  • Monitoring : Track oxidation via TLC (Rf_f shift) or LC-MS (detect sulfoxide/sulfone byproducts) .

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